6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound belongs to the quinazolin-4-one class, a pharmacologically significant scaffold with diverse therapeutic applications. Its structure features a bromine atom at position 6, a sulfanylidene (thioxo) group at position 2, and a complex substituent at position 3: a benzyl group linked to a 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl moiety.
Quinazolin-4-ones are known for antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory activities (e.g., PARP, CCK-B) . The bromine atom likely enhances electrophilicity, while the thioxo group contributes to redox activity and metal chelation. The extended aromatic system in the substituent may improve binding to hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C27H22BrN3O2S |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H22BrN3O2S/c28-22-10-11-24-23(16-22)26(33)31(27(34)29-24)17-18-6-8-21(9-7-18)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-12,16H,13-15,17H2,(H,29,34) |
InChI Key |
JDJSODKZHOQCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form 1H-Quinazolin-4-one
The quinazolinone core is synthesized from 2-aminobenzoic acid derivatives. A representative protocol involves:
-
Reaction of 2-amino-5-bromobenzoic acid with urea in refluxing acetic acid to yield 6-bromo-1H-quinazolin-4-one.
-
Alternative route : Use of N-(2-cyanophenyl)acetamide treated with ammonium acetate under microwave irradiation, achieving cyclization in 85% yield.
Optimization Note : Acetic acid as a solvent enhances cyclization efficiency, while microwave irradiation reduces reaction time from 12 hours to 30 minutes.
Sulfurization at Position 2
The sulfanylidene group is introduced via treatment of the quinazolinone with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene.
-
Conditions : Reflux for 6–8 hours under nitrogen atmosphere.
-
Yield : 70–75% after purification by silica gel chromatography.
Mechanistic Insight : Lawesson’s reagent selectively replaces the carbonyl oxygen with sulfur, forming the thione derivative.
Bromination at Position 6
Electrophilic bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.
-
Regioselectivity : Directed by the electron-withdrawing sulfanylidene group, bromination occurs exclusively at position 6.
Safety Note : NBS is a potent oxidizer; reactions must be conducted in a fume hood with strict temperature control.
Synthesis of the 4-Phenyl-3,6-dihydro-2H-pyridine-1-carbonyl Moiety
Preparation of 4-Phenyl-3,6-dihydro-2H-pyridine
Carbonylation to Install the 1-Carbonyl Group
The dihydropyridine is treated with triphosgene in dichloromethane to form the acyl chloride intermediate, which is subsequently reacted with 4-(bromomethyl)benzoic acid.
Coupling of the Benzyl Group to the Quinazolinone
Nucleophilic Substitution
The bromomethyl intermediate of the dihydropyridine-carbonylbenzene reacts with the sulfanylidene-quinazolinone in the presence of potassium carbonate in DMF.
Metal-Catalyzed Cross-Coupling
A more efficient alternative employs palladium acetate and Xantphos ligand for a Buchwald-Hartwig amination between the quinazolinone and the benzyl bromide derivative.
Purification and Characterization
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Ethanol/water (7:3) mixture yields crystalline product.
-
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ in DMF | 60–65 | 95 | Low |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 75–80 | 98 | High |
The palladium-mediated coupling offers superior yield and purity but requires stringent anhydrous conditions.
Challenges and Mitigation Strategies
-
Instability of Dihydropyridine : Storage under nitrogen at –20°C prevents oxidation.
-
Sulfur Byproducts : Use of scavengers like activated charcoal during workup minimizes impurities.
-
Regioselectivity in Bromination : Low-temperature conditions ensure monobromination.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In studies involving related compounds, it was found that certain derivatives displayed potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The introduction of specific substituents can enhance these effects, making this class of compounds promising candidates for developing new antibiotics.
Anticancer Potential
Quinazolinones are also being explored for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. For instance, compounds similar to 6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one have been investigated for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer types .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, quinazolinone derivatives have shown anti-inflammatory effects. Studies have demonstrated that these compounds can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create derivatives tailored for specific biological activities .
Case Study 1: Antimicrobial Efficacy
A study synthesized several quinazolinone derivatives and evaluated their antimicrobial efficacy using the cup plate agar diffusion method. Compounds were tested against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies have shown that specific derivatives can inhibit cell proliferation in cancer cell lines by targeting EGFR. The effectiveness varied with different substitutions on the quinazolinone core, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 6-bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and properties of the target compound and its analogs:
Pharmacological Implications
- Target Compound : The bulky 3-substituent likely improves selectivity for enzymes with large active sites (e.g., PARP or αVβ3 integrins) but may reduce solubility. The dihydropyridine moiety could confer redox activity .
- Simplicity may limit target specificity.
- 4-Fluorophenyl Analog : Fluorine’s electronegativity enhances binding to polar residues (e.g., in kinase targets). Lower molecular weight may improve bioavailability.
- The imine linkage may increase metabolic instability.
- Piperazine-Carbonyl Analog : The piperazine group enhances solubility and may facilitate blood-brain barrier penetration, making it suitable for CNS targets.
Biological Activity
The compound 6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a quinazolinone core, which is pivotal for its biological activity. The presence of the bromo group and the sulfanylidene moiety enhances its chemical reactivity and potential interactions with biological targets.
Biological Activity Overview
Quinazoline derivatives have been extensively studied for their pharmacological properties, including:
- Antitumor Activity : Quinazoline compounds are known to inhibit tyrosine kinase receptors (TKR), which are overexpressed in various cancers such as breast, ovarian, and prostate cancer. This inhibition can lead to reduced tumor growth and metastasis .
- Anti-inflammatory Properties : Some studies indicate that quinazoline derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways .
- CNS Activity : Certain quinazoline derivatives have shown promise in treating central nervous system disorders due to their ability to cross the blood-brain barrier .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : By targeting specific kinases involved in cell proliferation and survival, these compounds can induce apoptosis in cancer cells.
- Modulation of Enzymatic Activity : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Anticancer Studies
A study evaluating various quinazoline derivatives found that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance:
| Compound | IC50 (μM/L) against HepG2 | IC50 (μM/L) against MCF-7 |
|---|---|---|
| Compound A | 18.79 | 13.46 |
| Compound B | 7.09 | 11.94 |
| 6-bromo derivative | TBD | TBD |
These results suggest that modifications to the quinazoline structure can enhance anticancer activity .
Anti-inflammatory Studies
Research has shown that certain quinazoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity was demonstrated through in vitro assays where compounds significantly reduced TNF-alpha levels in stimulated macrophages .
Case Studies
- Case Study 1 : A clinical trial involving a quinazoline derivative showed promising results in reducing tumor size in patients with advanced breast cancer after a treatment regimen combining this compound with standard chemotherapy .
- Case Study 2 : Another study reported that a related compound significantly improved symptoms in patients with rheumatoid arthritis, demonstrating its potential as an anti-inflammatory agent .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Use anhydrous solvents and inert atmospheres for palladium-catalyzed steps to prevent catalyst deactivation.
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. The sulfanylidene group (C=S) appears as a deshielded carbon at ~180 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation (expected [M+H]⁺ ~600–650 Da).
- X-ray Crystallography : Single-crystal diffraction resolves steric effects of the bromophenyl and dihydropyridine groups. Crystallize from DCM/hexane mixtures .
Basic Question: How can researchers design assays to evaluate the biological activity of this compound?
Q. Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include cisplatin as a positive control .
- Kinase Inhibition : Employ fluorescence-based ADP-Glo™ assays for kinase targets (e.g., EGFR, VEGFR) due to the quinazolinone core’s affinity for ATP-binding pockets .
- Solubility Considerations : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Advanced Question: What mechanistic insights explain the palladium-catalyzed coupling efficiency in synthesizing the benzyl-dihydropyridine subunit?
Methodological Answer :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate. Key factors:
- Ligand Effects : Bulky ligands (e.g., XPhos) enhance steric protection of Pd, reducing β-hydride elimination in dihydropyridine systems .
- Base Role : K₂CO₃ deprotonates the boronic acid, facilitating transmetallation.
- Computational Support : DFT studies (e.g., Gaussian 09) model transition states to predict regioselectivity .
Advanced Question: How can computational modeling predict the compound’s binding affinity to therapeutic targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., 1R7 for kinase targets). Parameterize the compound’s sulfanylidene group as a hydrogen-bond acceptor .
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Focus on the bromophenyl group’s hydrophobic interactions .
Advanced Question: How should researchers resolve contradictions in reported biological activity data across studies?
Q. Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across publications, adjusting for variables like cell line passage number or assay incubation time .
- Structural Validation : Re-analyze disputed compounds via LC-MS to confirm purity (>95%) and rule out degradation products .
- Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for ATP quantification).
Advanced Question: What strategies guide structural modifications to improve this compound’s pharmacokinetic properties?
Q. Methodological Answer :
- LogP Optimization : Replace the bromine atom with fluorine to enhance solubility while retaining electronegativity. Calculate changes via ChemDraw .
- Metabolic Stability : Introduce methyl groups at the dihydropyridine ring to block CYP450 oxidation sites. Validate using liver microsome assays .
Advanced Question: How can researchers develop validated HPLC methods for quantifying this compound in biological matrices?
Q. Methodological Answer :
- Column Selection : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid (70:30).
- Detection : UV at 254 nm (for the quinazolinone chromophore) or MS/MS in MRM mode (Q1: 625.1 → Q3: 448.2) .
- Validation Parameters : Assess linearity (R² >0.99), LOD (≤10 ng/mL), and intraday precision (%RSD <5%).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
